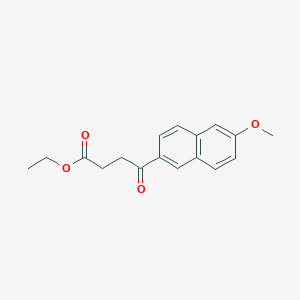Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate
CAS No.: 7495-48-9
Cat. No.: VC15904726
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7495-48-9 |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C17H18O4/c1-3-21-17(19)9-8-16(18)14-5-4-13-11-15(20-2)7-6-12(13)10-14/h4-7,10-11H,3,8-9H2,1-2H3 |
| Standard InChI Key | VPLAPZOVFJSEAB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate consists of a naphthalene ring system substituted with a methoxy group (-OCH₃) at the 6-position and a 4-oxobutanoate ethyl ester at the 2-position. The butanoate chain features a ketone group at the 4-position, contributing to its reactivity and potential as a synthetic intermediate .
IUPAC Nomenclature and SMILES Notation
The systematic IUPAC name, ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate, reflects its substitution pattern. The SMILES notation (CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC) encodes the connectivity of the naphthalene ring, methoxy group, and ethyl ester .
Synthesis and Preparation
Friedel-Crafts Acylation
A plausible route involves Friedel-Crafts acylation of 6-methoxynaphthalene with an appropriate acylating agent. For instance, reacting 6-methoxynaphthalene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) could yield 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid, which could subsequently undergo esterification with ethanol .
Condensation Reactions
Alternative methods may employ condensation between 6-methoxy-2-naphthaldehyde and ethyl acetoacetate under basic conditions. This approach, analogous to the Claisen-Schmidt condensation, could form the α,β-unsaturated ketone intermediate, followed by reduction and oxidation steps.
Physicochemical Properties
Experimental Data
Limited experimental data are available for this compound. Key properties, such as melting point, boiling point, and density, remain unreported in the literature .
Solubility and Stability
Based on structural analogs, the compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or ethyl acetate. The ester and ketone functionalities may render it susceptible to hydrolysis under acidic or basic conditions.
Future Directions
Synthetic Optimization
Developing efficient, scalable synthesis routes is critical. Exploring catalytic asymmetric methods could yield enantiomerically pure variants, which are often required for pharmaceutical applications .
Biological Screening
In vitro and in vivo assays are needed to evaluate this compound’s potential as an antimicrobial, anticancer, or anti-inflammatory agent. Computational modeling (e.g., molecular docking) could prioritize targets for experimental validation.
Derivatization Studies
Functionalizing the ketone or ester groups could enhance solubility or bioactivity. For instance, reducing the ketone to an alcohol or converting the ester to an amide might yield analogs with improved pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume